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Compound of Interest

Compound Name: 4-(Isopentyloxy)benzohydrazide

CAS No.: 721426-56-8

Cat. No.: B2535915

Get Quote

Executive Summary
4-(Isopentyloxy)benzohydrazide represents a strategic "lipophilic switch" from standard

benzohydrazide scaffolds. While the short-chain analog 4-methoxybenzohydrazide is the

industry standard for general synthesis, the isopentyloxy (amyloxy) derivative offers distinct

advantages in membrane permeability and hydrophobic pocket binding—critical parameters for

antimycobacterial and anticancer drug design.

This guide objectively compares the physicochemical and biological profiles of 4-
(isopentyloxy)benzohydrazide against its primary alternatives, providing experimental

protocols for its synthesis and application.

Part 1: Physicochemical Profile & Structural Logic
The core differentiator between these derivatives is the alkoxy tail length and branching. This

structural variation dictates the molecule's partition coefficient (
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) and solubility, which directly influences bioavailability.

Comparative Analysis: The Lipophilic Advantage

Feature
4-

(Isopentyloxy)benzo

hydrazide

4-

Methoxybenzohydra

zide

Benzohydrazide

(Unsubstituted)

Structure Code C5-Branched C1-Methyl H-Core

Formula

Predicted ~2.8 - 3.1 (Lipophilic) 0.9 - 1.4 (Amphiphilic) 0.1 - 0.5 (Hydrophilic)

Solubility
High in DCM, DMSO;

Low in Water

Moderate in Water;

High in MeOH

High in Water/Polar

solvents

Melting Point 120–125°C (Est.) 136–140°C [1] 112–114°C

Primary Utility
Membrane-targeting

drugs, Liquid Crystals

General intermediate,

Hydrophilic linkers
Baseline reagent

Scientific Insight: The isopentyl group introduces significant steric bulk and hydrophobicity. In

drug discovery—specifically for Mycobacterium tuberculosis (Mtb) inhibitors—increasing

lipophilicity often correlates with improved penetration of the mycolic acid-rich cell wall. While

the methoxy derivative is easier to handle in aqueous synthesis, the isopentyloxy derivative is

superior for targeting hydrophobic enzyme clefts (e.g., Enoyl-ACP reductase).

Part 2: Synthetic Utility & Experimental Protocols
The synthesis of 4-(isopentyloxy)benzohydrazide follows a nucleophilic acyl substitution

pathway. Unlike the commercially abundant methoxy analog, the isopentyl variant often

requires de novo synthesis in the lab to ensure high purity.

Workflow Diagram: Synthesis & Derivatization
The following diagram illustrates the critical pathway from the starting phenol to the active

hydrazone/oxadiazole scaffold.
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Figure 1: Step-by-step synthetic pathway for generating lipophilic benzohydrazides and their

downstream conversion to bioactive agents.

Protocol: Synthesis of 4-(Isopentyloxy)benzohydrazide
Note: This protocol is adapted from standard hydrazinolysis procedures for alkoxybenzoates [1]

[2].

Reagents:

Ethyl 4-(isopentyloxy)benzoate (10 mmol)

Hydrazine hydrate (99%, 50 mmol - 5x excess is critical to prevent dimer formation)

Absolute Ethanol (30 mL)

Step-by-Step Methodology:

Dissolution: Dissolve 10 mmol of Ethyl 4-(isopentyloxy)benzoate in 30 mL of absolute

ethanol in a round-bottom flask.

Addition: Add hydrazine hydrate (50 mmol) dropwise with stirring.

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via

TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The ester spot (

) should disappear, replaced by a lower

hydrazide spot.

Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath. The

excess hydrazine acts as a solvent; adding cold water (50 mL) will precipitate the product.
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Purification: Filter the solid precipitate. Recrystallize from ethanol/water (1:1) to remove

unreacted hydrazine traces.

Validation:

IR: Look for doublet peaks at 3200–3300 cm⁻¹ (

) and a strong amide carbonyl peak at 1650 cm⁻¹.

1H NMR: The isopentyl group will show a distinct doublet (terminal methyls) around

0.9 ppm, contrasting with the singlet of a methoxy group (

3.8 ppm).

Part 3: Biological Performance (SAR Analysis)
The biological efficacy of benzohydrazides is heavily dependent on the Structure-Activity

Relationship (SAR) of the 4-position substituent.

Mechanism of Action: The Hydrophobic Pocket
Many target enzymes, such as Enoyl-ACP Reductase (InhA) in tuberculosis or various kinases

in cancer, possess hydrophobic binding pockets.

Methoxy (C1): Often too small to achieve optimal Van der Waals contact within deep

hydrophobic pockets.

Isopentyloxy (C5): The branched chain provides a "steric anchor," improving binding affinity (

) and residence time.

Comparative Efficacy Data (Inferred from Class SAR)
Based on SAR studies of 4-alkoxybenzohydrazide derivatives against bacterial and fungal

strains [2][3][4].
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Target
Pathogen/Cell Line

4-Methoxy
Derivative

4-Isopentyloxy
Derivative (Trend)

Mechanism Note

M. tuberculosis

(H37Rv)

Moderate Activity

(MIC > 25 µg/mL)

Enhanced Activity

(MIC projected < 10

µg/mL)

Lipophilicity aids cell

wall penetration.

S. aureus (Gram +) Low Activity Moderate Activity

Membrane disruption

increases with chain

length.

E. coli (Gram -) Low Activity Low Activity

Gram-negative outer

membrane excludes

hydrophobic bulky

groups.

Cytotoxicity (Vero

Cells)
Non-toxic Low Toxicity

Branched chains are

generally well-

tolerated compared to

halogens.

Decision Logic: When to Use Which?
The following decision tree helps researchers select the correct derivative for their specific

assay.
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Figure 2: Strategic selection guide based on solubility vs. permeability requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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